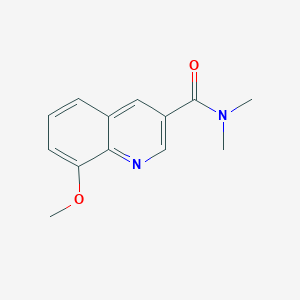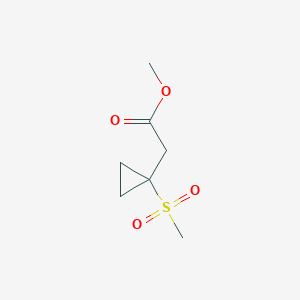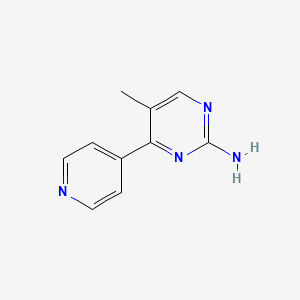![molecular formula C17H21BrN2O3 B13668894 3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde](/img/structure/B13668894.png)
3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde is a complex organic compound that features a bromine atom, a Boc-protected amino group, and an indole ring with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Boc-Protected Amino Group: The Boc-protected amino group can be introduced by reacting 3-bromopropylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Bromination: The bromine atom can be introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Formylation: The formyl group can be introduced through Vilsmeier-Haack reaction, where the indole reacts with DMF and POCl3 to form the aldehyde group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde can undergo various chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, alkoxides
Major Products Formed
Oxidation: 3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carboxylic acid
Reduction: 3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential in drug discovery, particularly in the development of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The bromine atom and the Boc-protected amino group can participate in various interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromopropylamine hydrobromide: Similar in having a bromine atom and an amino group but lacks the indole ring and aldehyde group.
3-(Boc-amino)propyl bromide: Similar in having a Boc-protected amino group and a bromine atom but lacks the indole ring and aldehyde group.
3-Bromo-1-propanol: Similar in having a bromine atom but lacks the Boc-protected amino group, indole ring, and aldehyde group.
Propriétés
Formule moléculaire |
C17H21BrN2O3 |
|---|---|
Poids moléculaire |
381.3 g/mol |
Nom IUPAC |
tert-butyl N-[3-(3-bromo-5-formylindol-1-yl)propyl]carbamate |
InChI |
InChI=1S/C17H21BrN2O3/c1-17(2,3)23-16(22)19-7-4-8-20-10-14(18)13-9-12(11-21)5-6-15(13)20/h5-6,9-11H,4,7-8H2,1-3H3,(H,19,22) |
Clé InChI |
BCWLXXIUUWTZRB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCN1C=C(C2=C1C=CC(=C2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


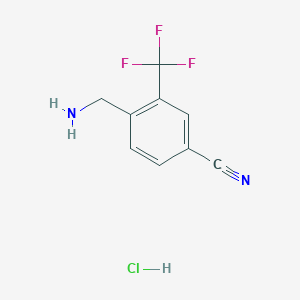


![3-Nitrofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13668837.png)

![2-(3-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13668842.png)
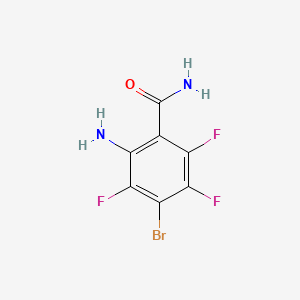



![5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668874.png)
